molecular formula C14H20N4OS B7019057 N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)acetamide

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)acetamide

Cat. No.: B7019057
M. Wt: 292.40 g/mol
InChI Key: IAUAGMAWUZKDBB-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)acetamide is a complex organic compound that features a thiazole ring and a pyrazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Properties

IUPAC Name

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-9-14(20-11(3)16-9)10(2)18(5)13(19)6-12-7-15-17(4)8-12/h7-8,10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUAGMAWUZKDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)N(C)C(=O)CC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylthiazole with ethyl bromoacetate to form an intermediate, which is then reacted with 1-methylpyrazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylthiazole: Known for its antimicrobial properties.

    1-methylpyrazole: Used as an inhibitor of alcohol dehydrogenase.

Uniqueness

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)acetamide is unique due to the combination of thiazole and pyrazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in scientific research.

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